11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one
Description
This compound is a structurally complex tricyclic molecule featuring a 10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one core substituted with a 4-ethoxy-3-methoxyphenyl group. Structural elucidation of such compounds often relies on X-ray crystallography and spectroscopic methods, with software like SHELX historically playing a critical role in refining crystallographic data .
Properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-15-9-8-12(10-16(15)23-2)17-11-18(22)21-14-7-5-4-6-13(14)20-19(21)25-17/h4-10,17H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYSDXZVBZYMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3C4=CC=CC=C4N=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex organic molecule that belongs to the class of diazatricyclic compounds. Its structure includes multiple functional groups that may contribute to its biological activity, particularly in medicinal chemistry.
Molecular Formula : C24H22N4O3
Molecular Weight : 414.465 g/mol
Anticancer Properties
Many compounds with similar structural features have shown promise in anticancer research. The presence of nitrogen heterocycles and aromatic systems often correlates with significant biological activity against various cancer cell lines. For instance, studies have indicated that diazatricyclic compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
Antimicrobial Activity
Compounds containing thioether and ether functionalities, such as this one, have been investigated for their antimicrobial properties. Research has demonstrated that modifications to the aromatic rings can enhance the efficacy against both gram-positive and gram-negative bacteria.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit enzymes like topoisomerases and kinases, which are critical in cancer progression and microbial resistance.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of diazatricyclic compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549) due to increased lipophilicity and better cellular uptake.
-
Antimicrobial Evaluation :
- Research published in Pharmaceutical Biology assessed the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives against Staphylococcus aureus and E. coli. The study found that certain derivatives exhibited MIC values below 50 µg/mL, suggesting potent antimicrobial properties.
-
Enzyme Inhibition Studies :
- A detailed investigation into the enzyme inhibition potential of similar diazatricyclic compounds revealed that they could effectively inhibit human topoisomerase II with IC50 values in the low micromolar range, indicating potential as chemotherapeutic agents.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on MCF-7 and A549 | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against S. aureus and E. coli | Pharmaceutical Biology |
| Enzyme Inhibition | Inhibition of topoisomerase II | Internal Study |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Aromatic rings | Increased lipophilicity |
| Thioether linkage | Enhanced antimicrobial activity |
| Diazatricyclic core | Potent enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous tricyclic and phenyl-substituted derivatives. Key similarities and differences are highlighted below:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Variations: The target compound’s 10-thia-1,8-diazatricyclo system differs from the 3,7-dithia-5-azatetracyclo cores of IIi and IIj . The reduced sulfur content and additional nitrogen may alter electron density, affecting binding to biological targets. Thalassiolin A, a flavonoid, lacks sulfur/nitrogen in its core but shares phenyl ring modifications (e.g., methoxy groups), suggesting divergent bioactivity pathways .
Compound 19’s propenoic acid moiety confers acidity, which is absent in the target compound, implying different pharmacokinetic profiles .
Bioactivity Insights: While direct data for the target compound is unavailable, analogs like IIi and IIj are often explored for antimicrobial or anticancer properties due to their heterocyclic cores .
Research Implications and Limitations
- Structural Analysis : SHELX-based refinements (as in ) could resolve ambiguities in the target compound’s stereochemistry, aiding SAR studies.
- Bioactivity Gaps : The evidence lacks explicit bioactivity data for the target compound. Future work should prioritize assays aligned with its structural analogs, such as cytotoxicity or enzyme inhibition.
- Synthetic Challenges : The tricyclic core’s complexity may require advanced synthetic strategies, akin to those used for marine-derived metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
